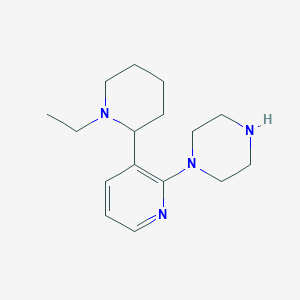

1-(3-(1-Ethylpiperidin-2-yl)pyridin-2-yl)piperazine

Description

1-(3-(1-Ethylpiperidin-2-yl)pyridin-2-yl)piperazine is a piperazine derivative featuring a pyridine ring substituted with a 1-ethylpiperidin-2-yl group at the 3-position and a piperazine moiety at the 2-position. This structure combines a bicyclic amine (piperidine) with a heteroaromatic pyridine ring, conferring unique physicochemical and pharmacological properties. Piperazine derivatives are widely explored for their versatility in drug design, particularly in targeting neurotransmitter receptors, enzymes, and bacterial systems .

The compound’s synthesis likely involves nucleophilic substitution or ring-opening strategies, as seen in analogous piperazine derivatives. For example, sulfur-containing ethyl piperazines are synthesized via reactions between halogenated compounds and amines like DABCO in the presence of Na₂S . Similar methods could apply here, with modifications to incorporate the ethylpiperidine side chain.

Properties

Molecular Formula |

C16H26N4 |

|---|---|

Molecular Weight |

274.40 g/mol |

IUPAC Name |

1-[3-(1-ethylpiperidin-2-yl)pyridin-2-yl]piperazine |

InChI |

InChI=1S/C16H26N4/c1-2-19-11-4-3-7-15(19)14-6-5-8-18-16(14)20-12-9-17-10-13-20/h5-6,8,15,17H,2-4,7,9-13H2,1H3 |

InChI Key |

VCOMEWIGXBHYGH-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCCCC1C2=C(N=CC=C2)N3CCNCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(1-Ethylpiperidin-2-yl)pyridin-2-yl)piperazine typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Piperidine Moiety: The starting material, 1-ethylpiperidine, is synthesized through the alkylation of piperidine with ethyl halides under basic conditions.

Coupling with Pyridine: The ethylpiperidine is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Formation of Piperazine Ring: The final step involves the cyclization of the intermediate product with a suitable diamine, such as ethylenediamine, under acidic or basic conditions to form the piperazine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(1-Ethylpiperidin-2-yl)pyridin-2-yl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing any nitro groups to amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where halogen atoms on the pyridine ring can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, under basic or acidic conditions.

Major Products:

Oxidation: N-oxides.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-(1-Ethylpiperidin-2-yl)pyridin-2-yl)piperazine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-(1-Ethylpiperidin-2-yl)pyridin-2-yl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Piperazine derivatives often differ in substituents on the pyridine ring or piperazine moiety, influencing their biological activity and synthetic accessibility. Key analogues include:

A21–A24 Series (Trifluoromethylpyridinylpiperazines)

- Structures : 1-(3/4/5/6-(Trifluoromethyl)pyridin-2-yl)piperazine (A21–A24) .

- Comparison: These compounds lack the ethylpiperidine group but feature trifluoromethyl substituents on the pyridine ring.

Compounds 24 and 25 (4-(Pyridin-2-yl)piperazine Derivatives)

- Structures: 24: 1-(3-((4-Fluorophenyl)thio)propyl)-4-(pyridin-2-yl)piperazine 25: 1-(3-(4-Fluorophenoxy)propyl)-4-(pyridin-2-yl)piperazine .

- Comparison: Both feature a pyridin-2-ylpiperazine core but with sulfur- or oxygen-linked fluorophenyl side chains.

GAX (PheRS Inhibitor)

- Structure : 1-(3-((4-Pyridin-2-ylpiperazin-1-yl)sulfonyl)phenyl)-3-(1,3-thiazol-2-yl)urea .

- Comparison : GAX integrates a sulfonylphenyl-thiazolylurea moiety, enabling dual binding to bacterial PheRS. The target compound’s lack of a urea group limits direct enzymatic inhibition but may favor alternative targets.

Antibacterial Activity

- A21–A24 Series: Not explicitly tested for antibacterial activity, but trifluoromethyl groups are associated with enhanced bioavailability .

- PAPP Derivatives: 1-[(4-Aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (PAPP) exhibits insecticidal activity by targeting serotonin receptors .

- ML267 : A pyridinylpiperazine-carbothioamide inhibits bacterial PPTases, showing submicromolar potency and efficacy against Staphylococcus aureus .

- Target Compound : Its ethylpiperidine group may influence bacterial membrane penetration but requires empirical validation.

Enzyme Inhibition

Structural and Physicochemical Properties

| Compound | Key Substituents | Molecular Weight | LogP (Predicted) | Key Features |

|---|---|---|---|---|

| Target Compound | 3-(1-Ethylpiperidin-2-yl), pyridin-2-ylpiperazine | ~316.4 | ~2.5 | Bicyclic amine, moderate lipophilicity |

| A21 | 3-(Trifluoromethyl)pyridin-2-yl | ~231.2 | ~1.8 | Electron-withdrawing CF₃ group |

| GAX | Sulfonylphenyl-thiazolylurea | ~445.5 | ~3.2 | Dual binding motifs |

| ML267 | Carbothioamide, trifluoromethylpyridinyl | ~453.9 | ~3.0 | PPTase inhibition, bacterial selectivity |

Biological Activity

1-(3-(1-Ethylpiperidin-2-yl)pyridin-2-yl)piperazine is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and structure-activity relationships (SAR).

The compound has the following chemical structure:

- Molecular Formula : C17H28N4

- Molecular Weight : 288.43 g/mol

This compound exhibits multiple biological activities, primarily through interactions with various receptors in the central nervous system (CNS). It has been noted for its selective activity on dopamine receptors, particularly the D3 receptor.

Dopamine Receptor Interaction

Research indicates that this compound acts as a D3 dopamine receptor agonist , promoting β-arrestin translocation and G protein activation. In functional assays, it demonstrated an effective concentration (EC50) of approximately 710 nM for D3 receptor activation, while showing no measurable agonist activity at the D2 receptor at concentrations up to 100 μM . This selectivity is crucial as it minimizes side effects commonly associated with D2 receptor activation, such as impulse control disorders.

Neuroprotective Effects

The neuroprotective properties of compounds that target D3 receptors are significant. In animal models, D3R-preferring agonists have shown efficacy against neurodegeneration induced by toxins like MPTP and 6-OHDA . This suggests potential applications in treating neurodegenerative diseases such as Parkinson's disease.

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperazine derivatives, including this compound. The compound exhibited cytotoxicity and apoptosis induction in various cancer cell lines. For instance, it was found to be more effective than the reference drug bleomycin in inducing apoptosis in FaDu hypopharyngeal tumor cells . The structure–activity relationship studies indicate that modifications enhancing steric hindrance improve binding affinity and selectivity towards cancer cell targets.

Structure–Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Studies have shown that:

- Cationic Nitrogen Atoms : Two cationic nitrogen atoms are critical for selectivity and inhibition properties.

- Substituent Variations : Variations in substituents on the piperazine core can significantly alter the pharmacological profile. For example, N-benzyl moieties were superior in cholinesterase inhibition compared to other structures .

Case Study 1: Neuroprotection in Animal Models

In a study involving MPTP-induced neurodegeneration in mice, the administration of D3R-preferring agonists resulted in significant neuroprotection. These findings suggest that compounds similar to this compound could be explored further for therapeutic use in Parkinson's disease .

Case Study 2: Anticancer Efficacy

In vitro studies demonstrated that this compound effectively inhibited tumor growth in triple-negative breast cancer models (MDA-MB-231). The mechanism involved both apoptosis induction and cell cycle arrest, showcasing its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.